molecular formula C13H12F2N2O2 B15156519 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one

2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one

Cat. No.: B15156519
M. Wt: 266.24 g/mol
InChI Key: QSDMMIPFMCVLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one is a synthetic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenyl group and a dimethylaminoethylidene group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and an oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one can be compared with other similar compounds, such as:

    2-(2,6-Difluorophenyl)-4-[1-(methylamino)ethylidene]-1,3-oxazol-5-one: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.

    2-(2,6-Difluorophenyl)-4-[1-(ethylamino)ethylidene]-1,3-oxazol-5-one: This compound has an ethylamino group instead of a dimethylamino group.

    2-(2,6-Difluorophenyl)-4-[1-(propylamino)ethylidene]-1,3-oxazol-5-one: This compound has a propylamino group instead of a dimethylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H12F2N2O2

Molecular Weight

266.24 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C13H12F2N2O2/c1-7(17(2)3)11-13(18)19-12(16-11)10-8(14)5-4-6-9(10)15/h4-6H,1-3H3

InChI Key

QSDMMIPFMCVLKW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.